2-methoxy-5-nitro-N-(propan-2-yl)aniline
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Overview
Description
2-methoxy-5-nitro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C10H14N2O3. It is a derivative of aniline, featuring a methoxy group at the 2-position, a nitro group at the 5-position, and an isopropyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methoxy-5-nitro-N-(propan-2-yl)aniline can be synthesized through a multi-step process. One common method involves the nitration of 2-methoxyaniline to introduce the nitro group at the 5-position. This is followed by the alkylation of the amino group with isopropyl halides under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and alkylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-nitro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methoxy and nitro groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or sulfonic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-methoxy-5-amino-N-(propan-2-yl)aniline, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-methoxy-5-nitro-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 2-methoxy-5-nitro-N-(propan-2-yl)aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The methoxy group may influence the compound’s solubility and reactivity, while the isopropyl group can affect its binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-nitroaniline: Lacks the isopropyl group, which may affect its reactivity and applications.
2-methoxy-4-nitroaniline: The position of the nitro group is different, leading to variations in chemical behavior.
2-methoxy-5-aminoaniline: The nitro group is reduced to an amino group, altering its chemical properties.
Uniqueness
This structural feature distinguishes it from other similar compounds and contributes to its specific properties and uses .
Properties
IUPAC Name |
2-methoxy-5-nitro-N-propan-2-ylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7(2)11-9-6-8(12(13)14)4-5-10(9)15-3/h4-7,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REROIBZIPDUMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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